N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster
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Overview
Description
The compound N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzoazepine core, a methoxybenzyl group, and a cyclohexane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster typically involves multiple steps, including the formation of the dibenzoazepine core, the introduction of the methoxybenzyl group, and the attachment of the cyclohexane moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster: can be compared with other similar compounds, such as:
Dibenzoazepine derivatives: These compounds share the dibenzoazepine core but may have different substituents, leading to variations in their chemical and biological properties.
Methoxybenzyl derivatives: Compounds with the methoxybenzyl group may exhibit similar reactivity but differ in their overall structure and function.
Cyclohexane derivatives: These compounds contain the cyclohexane moiety and may have similar physical properties but distinct chemical behaviors.
The uniqueness of This compound
Properties
Molecular Formula |
C33H38N2O4 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-[(7S)-5-[(4-methoxyphenyl)methyl]-6-oxo-7H-benzo[d][1]benzazepin-7-yl]carbamate |
InChI |
InChI=1S/C33H38N2O4/c1-21(2)25-18-13-22(3)19-30(25)39-33(37)34-31-28-11-6-5-9-26(28)27-10-7-8-12-29(27)35(32(31)36)20-23-14-16-24(38-4)17-15-23/h5-12,14-17,21-22,25,30-31H,13,18-20H2,1-4H3,(H,34,37)/t22-,25+,30-,31+/m1/s1 |
InChI Key |
IDKCDWYJGGDAKW-IYELWZHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@H]2C3=CC=CC=C3C4=CC=CC=C4N(C2=O)CC5=CC=C(C=C5)OC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)NC2C3=CC=CC=C3C4=CC=CC=C4N(C2=O)CC5=CC=C(C=C5)OC)C(C)C |
Origin of Product |
United States |
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